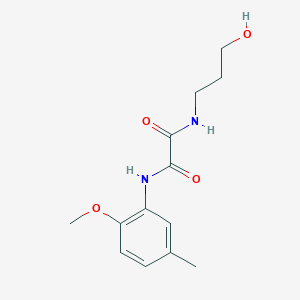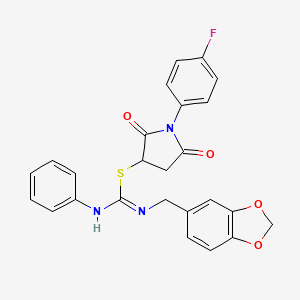
N-butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, N-Butyl-3-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)propanamide, and is commonly abbreviated as BDP.
作用机制
BDP functions as a fluorescent probe by undergoing a reaction with ROS that results in the emission of light. This reaction is known as a redox reaction, and it is initiated by the transfer of an electron from the ROS to the BDP molecule. This reaction results in the formation of a highly fluorescent compound that can be easily detected using a variety of imaging techniques.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to protect against oxidative stress. BDP has also been shown to have anti-inflammatory effects, and it may be useful in the treatment of a variety of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using BDP in scientific research is its high sensitivity and specificity for ROS. This makes it an ideal tool for studying the mechanisms of oxidative stress and cell death. However, BDP also has a number of limitations, including its relatively high cost and the need for specialized equipment for detection.
未来方向
There are a number of potential future directions for research involving BDP. One promising area of research involves the development of new BDP derivatives with improved properties, such as increased sensitivity or reduced toxicity. Another area of research involves the development of new imaging techniques that can be used to detect BDP in living cells. Finally, BDP may also have potential applications in the development of new therapies for a variety of diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, BDP is a compound that has been extensively studied for its potential applications in scientific research. It functions as a fluorescent probe for the detection of ROS in living cells and has a number of potential applications in the study of oxidative stress and cell death. While BDP has a number of advantages for use in scientific research, it also has some limitations that must be taken into account. Overall, the future looks bright for research involving BDP, and there are a number of exciting potential applications for this compound in the years to come.
合成方法
BDP can be synthesized using a variety of methods, including the reaction of N-butylpropanamide with phthalic anhydride and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using a variety of techniques, including recrystallization and chromatography.
科学研究应用
BDP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BDP as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. BDP has also been used as a tool for studying the mechanisms of cell death and apoptosis.
属性
IUPAC Name |
N-butyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-9-16-13(18)8-10-17-14(19)11-6-4-5-7-12(11)15(17)20/h4-7H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSKSWAJROKOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5204139.png)

methyl]amine](/img/structure/B5204163.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)

![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)
![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)